2-Bromo-4-fluoro-5-methylbenzoic acid
Overview
Description
2-Bromo-4-fluoro-5-methylbenzoic acid is an organic compound with the chemical formula C8H6BrFO2. It is a colorless to light yellow solid with a melting point of 102-104 degrees Celsius and a boiling point of approximately 310 degrees Celsius . This compound is soluble in organic solvents such as methanol and dichloromethane . It is commonly used as an intermediate in the synthesis of various fluorinated and halogenated organic compounds, including drugs and pesticides .
Mechanism of Action
Target of Action
It’s known that benzylic compounds typically interact with various biochemical targets, including enzymes and receptors, influencing their function .
Mode of Action
The mode of action of 2-Bromo-4-fluoro-5-methylbenzoic acid involves several chemical reactions. These include free radical bromination, nucleophilic substitution, and oxidation . The compound can undergo reactions at the benzylic position, which can be resonance stabilized . This means that removing a benzylic hydrogen results in a smaller energy gain and thus requires less energy .
Biochemical Pathways
For instance, they can affect the pathways related to the function of the targets they interact with .
Pharmacokinetics
The pharmacokinetics of a compound is influenced by its chemical structure and properties, including its solubility, stability, and reactivity .
Result of Action
The compound’s interactions with its targets can lead to changes in the function of these targets, influencing cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the environment, the presence of other compounds, and the temperature . For instance, the rate of reaction can be affected by the difference in electronegativity .
Preparation Methods
The preparation of 2-Bromo-4-fluoro-5-methylbenzoic acid typically involves several steps:
Starting Material: The synthesis begins with p-toluene.
Substitution Reaction:
p-Toluene undergoes a substitution reaction to form 2-chloro-4-methylbenzoic acid.Bromination: 2-Chloro-4-methylbenzoic acid reacts with bromomethylene and tetrabutylfluoroborate to produce 2-bromo-4-methylbenzoic acid.
Chemical Reactions Analysis
2-Bromo-4-fluoro-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are not commonly detailed.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
2-Bromo-4-fluoro-5-methylbenzoic acid is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of fluorinated and halogenated organic compounds.
Medicine: It is utilized in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of pesticides and other industrial chemicals.
Comparison with Similar Compounds
2-Bromo-4-fluoro-5-methylbenzoic acid can be compared with other similar compounds, such as:
2-Bromo-4-fluorobenzoic acid: Similar in structure but lacks the methyl group.
4-Bromo-2-fluoro-5-methylbenzoic acid: Similar but with different positions of the bromine and fluorine atoms.
2-Bromo-5-fluorobenzoic acid: Similar but with different positions of the bromine and fluorine atoms
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their molecular structures.
Properties
IUPAC Name |
2-bromo-4-fluoro-5-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSGTNJGIMPLAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662782 | |
Record name | 2-Bromo-4-fluoro-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003709-39-4 | |
Record name | 2-Bromo-4-fluoro-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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